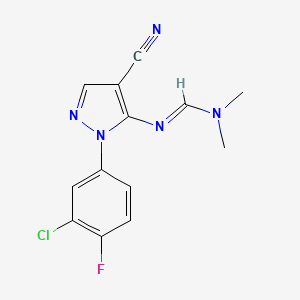
Binucleine 2
Descripción general
Descripción
Binucleine 2 is an isoform-specific inhibitor of Drosophila Aurora B kinase, elucidating the mechanism of cytokinesis within cellular division processes. Aurora kinases are pivotal in cell division, making them critical targets for cancer therapy. Binucleine 2's specificity for Aurora B kinase, due to a unique residue within the kinase active site, highlights its potential utility in targeted cancer treatments. Its synthesis and analysis contribute to understanding the intricate balance of cell division and its implications in oncology (Smurnyy et al., 2010).
Synthesis Analysis
The synthesis of binuclear complexes, including those related to Binucleine 2's class, involves intricate reactions that yield complexes with unique properties. For example, Jamali et al. (2008) synthesized binuclear cyclometalated organoplatinum complexes, highlighting the complex synthetic routes needed to produce binuclear compounds with specific functionalities and coordination geometries. These synthetic approaches are crucial for developing compounds with desired biological or chemical properties, such as selective kinase inhibition (Jamali et al., 2008).
Molecular Structure Analysis
Binucleine 2's effectiveness can be attributed to its molecular structure, particularly how it interacts with Aurora B kinase. Molecular structure analysis of related binuclear complexes reveals how specific arrangements and bonding patterns influence their activity and specificity. For example, Jain et al. (1994) studied binuclear organoplatinum(II) complexes, showing how structural features affect their chemical behavior and interaction potentials. Such analyses are fundamental in understanding how Binucleine 2 interacts with its target kinase (Jain et al., 1994).
Chemical Reactions and Properties
Binucleine 2's chemical properties, especially its reactivity and interaction with biological molecules, are central to its mechanism of action. The study of binuclear complexes offers insights into the chemical behaviors that underlie Binucleine 2's biological effects. For instance, the work by Koiwa et al. (2004) on the electrochemistry of binuclear ruthenium(III) complexes provides a basis for understanding the redox properties and reactivity of similar binuclear entities, shedding light on how such compounds can be designed for selective biological activities (Koiwa et al., 2004).
Physical Properties Analysis
The physical properties of Binucleine 2, such as solubility, stability, and molecular geometry, are crucial for its biological application. Analyzing the physical properties of binuclear complexes, like those conducted by Hu et al. (2006) on Cu(II) complexes, aids in understanding how such compounds behave under physiological conditions. This knowledge is essential for optimizing Binucleine 2's delivery and efficacy in biological systems (Hu et al., 2006).
Chemical Properties Analysis
The chemical properties, including the reactivity, binding affinity, and selectivity of Binucleine 2, dictate its interaction with Aurora B kinase. Studies on the chemical properties of binuclear complexes, such as those by Pointillart et al. (2010), provide insights into how modifications in the chemical structure can enhance specificity and efficacy. Understanding these properties is vital for refining Binucleine 2's utility as a kinase inhibitor (Pointillart et al., 2010).
Aplicaciones Científicas De Investigación
Aurora B Kinase Inhibition in Drosophila
Binucleine 2 has been identified as a highly isoform-specific inhibitor of Drosophila Aurora B kinase, with a focus on a single residue within the kinase active site that confers specificity for Aurora B. This research shows that Aurora B kinase activity is not essential during contractile ring ingression, offering insights into the mechanism of cytokinesis (Smurnyy et al., 2010).
Parkinson's Disease Research
A significant body of research around Binucleine 2 is focused on Parkinson's Disease and related synucleinopathies. Studies have investigated various aspects such as:
- The early and progressive sensorimotor anomalies in mice overexpressing alpha-synuclein, illustrating the development of motor deficits in relation to the accumulation of alpha-synuclein in the brain (Fleming et al., 2004).
- The role of alpha-synuclein in REM sleep behavior disorder and its relation to dementia and parkinsonism, exploring the clinical and neuropathologic diagnoses based on synucleinopathy pathology (Boeve et al., 2003).
- The activation of protein phosphatase 2A by alpha-synuclein, reducing tyrosine hydroxylase phosphorylation in dopaminergic cells, providing insights into the molecular mechanisms of alpha-synuclein’s impact on dopamine synthesis (Peng et al., 2005).
- The implications of alpha-synuclein locus triplication in Parkinson's disease, highlighting genetic associations and neuropathological implications (Singleton et al., 2003).
Neurodegenerative Diseases Research
Studies have also focused on the broader implications of alpha-synuclein in neurodegenerative diseases, including:
- The investigation into the regulatory role of alpha-synuclein in neurons, particularly in relation to histone acetylation and neurotoxicity, which offers potential avenues for therapeutic strategies in treating synucleinopathies (Kontopoulos et al., 2006).
- Exploring the extensive nuclear localization of alpha-synuclein in normal rat brain neurons, shedding light on its physiological functions in the neuronal nuclei, and suggesting areas for further research (Yu et al., 2007).
Additional Research Applications
Research on Binucleine 2 also encompasses studies on its effects on ligand binding and oligomerization in relation to Ca2+ binding, providing insights into its functional properties and potential pathological effects (Nielsen et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3/b17-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYLHJHZOUDLB-CAOOACKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430554 | |
| Record name | Binucleine 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Binucleine 2 | |
CAS RN |
220088-42-6 | |
| Record name | Binucleine 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanimidamide, N'-[1-(3-chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



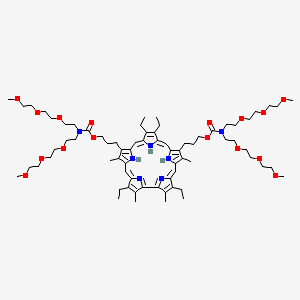
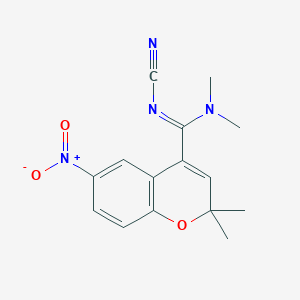
![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)
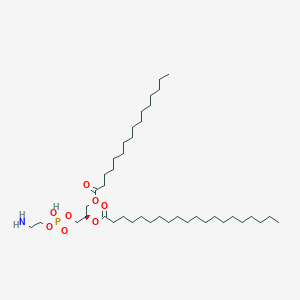
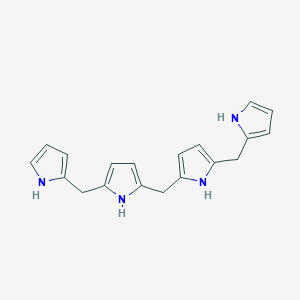
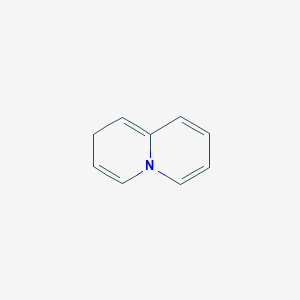
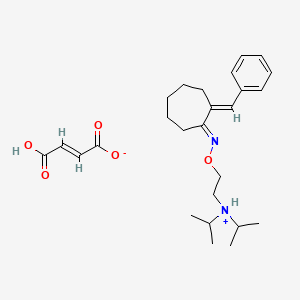
![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)
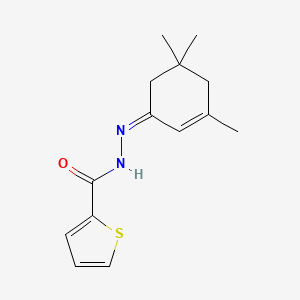
![N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B1242978.png)
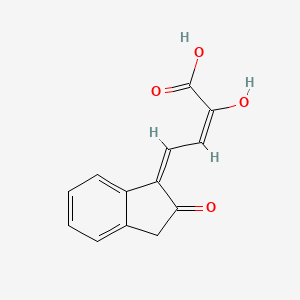
![2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One](/img/structure/B1242983.png)
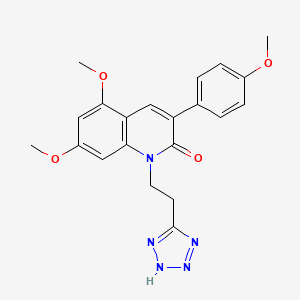
![2-[hydroxy-[[(2R)-2-(octadecoxymethyl)oxolan-2-yl]methoxy]phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1242985.png)